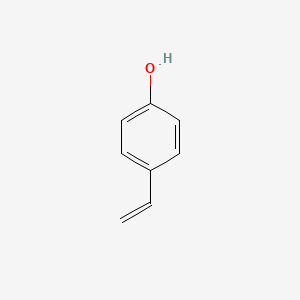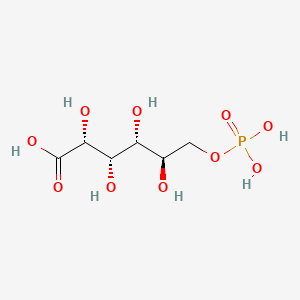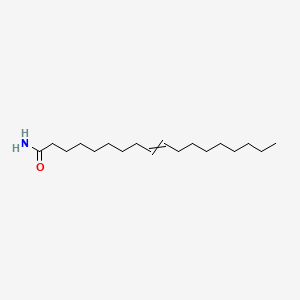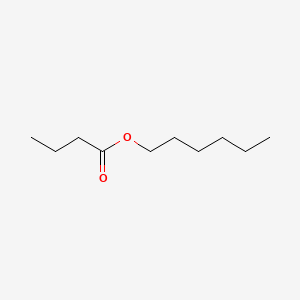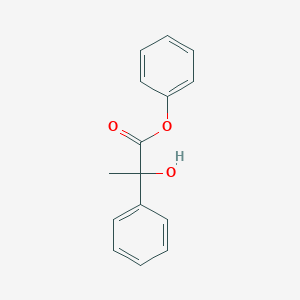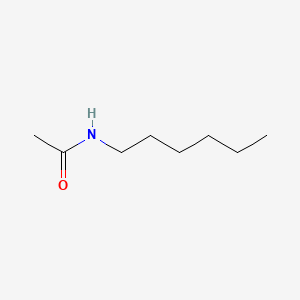
3-Deoxy-3-iodo-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-iodo-D-glucose is a derivative of D-glucose where the hydroxyl group at the third carbon is replaced by an iodine atom. This compound has the molecular formula C6H11IO5 and a molecular weight of 290.05 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-iodo-D-glucose typically involves the iodination of D-glucose. One common method includes the use of iodine and a reducing agent such as triphenylphosphine in an organic solvent like acetonitrile . The reaction is carried out under mild conditions to ensure the selective iodination at the third carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-3-iodo-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The iodine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium hydroxide in polar solvents.
Reduction: Pd/C catalyst and hydrogen gas in methanol or ethanol.
Major Products:
Substitution: 3-Deoxy-3-amino-D-glucose or 3-Deoxy-3-hydroxy-D-glucose.
Reduction: 3-Deoxy-D-glucose.
Scientific Research Applications
3-Deoxy-3-iodo-D-glucose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Deoxy-3-iodo-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to D-glucose, it can be taken up by cells via glucose transporters. Once inside the cell, it may interfere with glycolytic enzymes, affecting glucose metabolism . This property makes it useful in imaging studies where it can act as a tracer.
Comparison with Similar Compounds
2-Deoxy-D-glucose: Another glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.
3-Deoxyglucosone: A deoxy sugar involved in the formation of advanced glycation end-products (AGEs) and associated with diabetic complications.
Uniqueness: 3-Deoxy-3-iodo-D-glucose is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Its use as a contrast medium in imaging studies sets it apart from other glucose analogs .
Properties
CAS No. |
59309-86-3 |
|---|---|
Molecular Formula |
C6H11IO5 |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
BFGQUCURJSWPCF-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)O)I)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)I)O)O)O |
Synonyms |
3-deoxy-3-iodo-D-glucose 3-deoxy-3-iodo-D-glucose, 123I-labeled 3-deoxy-3-iodo-D-glucose, 131I-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-METHYLPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1222575.png)
![2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1222578.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)
![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)
![6H-benzo[c]chromen-6-one](/img/structure/B1222585.png)
